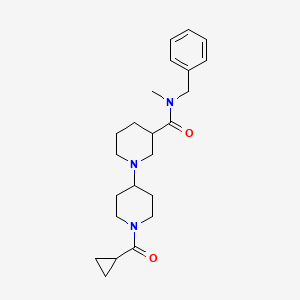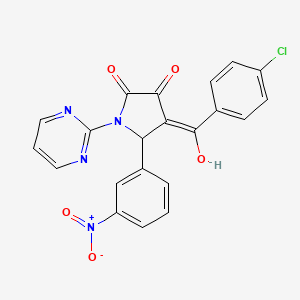![molecular formula C22H35N3O2 B5498818 1'-[(4,5-dimethyl-2-furyl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5498818.png)
1'-[(4,5-dimethyl-2-furyl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1'-[(4,5-dimethyl-2-furyl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine is a compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a bipiperidine derivative that has been synthesized using specific methods, and its mechanism of action and physiological effects have been extensively studied. In
Wirkmechanismus
The mechanism of action of 1'-[(4,5-dimethyl-2-furyl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine involves its interaction with the dopamine D3 receptor. This compound acts as an antagonist at the D3 receptor, inhibiting the binding of dopamine and reducing its activity. This mechanism of action has been shown to be effective in reducing drug-seeking behavior in animal models and improving motor function in Parkinson's disease models.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1'-[(4,5-dimethyl-2-furyl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine have been extensively studied. This compound has been shown to have high selectivity for the D3 receptor, with minimal binding to other dopamine receptors. This selectivity has been shown to be beneficial in reducing adverse side effects associated with other dopamine receptor antagonists. Additionally, this compound has been shown to have a long half-life, making it a potential candidate for sustained-release formulations.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 1'-[(4,5-dimethyl-2-furyl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine in lab experiments is its high selectivity for the D3 receptor. This selectivity allows for more precise targeting of this receptor, reducing the potential for off-target effects. Additionally, this compound has a long half-life, allowing for sustained-release formulations. However, one of the limitations of using this compound in lab experiments is its relatively high cost compared to other dopamine receptor antagonists.
Zukünftige Richtungen
There are several future directions for the use of 1'-[(4,5-dimethyl-2-furyl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine in scientific research. One potential area of research is its use in the treatment of drug addiction. This compound has been shown to be effective in reducing drug-seeking behavior in animal models, making it a potential candidate for the treatment of drug addiction in humans. Additionally, this compound has been shown to have potential use in the treatment of other neurological disorders, including schizophrenia and depression. Further research is needed to fully understand the potential of this compound in these areas.
Synthesemethoden
The synthesis of 1'-[(4,5-dimethyl-2-furyl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine involves the reaction of 1,4-bis(4-piperidinyl)butane with 4,5-dimethyl-2-furfural in the presence of a catalyst. The reaction results in the formation of the desired compound, which can be purified using various methods, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1'-[(4,5-dimethyl-2-furyl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has been extensively studied for its potential use in various research applications. One of the primary areas of research is its use as a ligand for the dopamine D3 receptor. This compound has been shown to have high affinity and selectivity for the D3 receptor, making it a potential candidate for the treatment of various neurological disorders, including Parkinson's disease and drug addiction.
Eigenschaften
IUPAC Name |
[1-[1-[(4,5-dimethylfuran-2-yl)methyl]piperidin-4-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O2/c1-17-14-21(27-18(17)2)16-23-12-7-20(8-13-23)25-11-5-6-19(15-25)22(26)24-9-3-4-10-24/h14,19-20H,3-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNYXRVIZVGKFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)CN2CCC(CC2)N3CCCC(C3)C(=O)N4CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-[(4,5-Dimethyl-2-furyl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5498740.png)

![N-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-L-phenylalaninamide](/img/structure/B5498761.png)
![1-(2-fluorobenzoyl)-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]azepane](/img/structure/B5498780.png)
![3-{[(3-phenylpropyl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B5498788.png)


![3-(2-chlorophenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5498800.png)
![N-(tert-butyl)-2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B5498815.png)
![methyl N-{[6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-N-methyl-L-alaninate](/img/structure/B5498819.png)
![(1R*,2R*,6S*,7S*)-4-[(2,3-dichlorophenyl)sulfonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5498822.png)
![N-cyclopentyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5498829.png)

![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(1-ethylcyclopropyl)methyl]acetamide](/img/structure/B5498837.png)